molecular formula C27H28N2O2 B12740812 Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione CAS No. 95035-91-9

Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione

Katalognummer: B12740812
CAS-Nummer: 95035-91-9
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: YJIYTQJSJQCEFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione is a seven-membered diazepine-dione derivative with a unique substitution pattern. The core structure consists of a 1,4-diazepine ring fused with two ketone groups at positions 5 and 7. Key substituents include:

  • Benzyl (phenylmethyl) groups at positions 1 and 4.
  • Ethyl and phenyl groups at position 6.

The molecular formula is C27H26N2O2, with a molecular weight of 410.51 g/mol.

Eigenschaften

CAS-Nummer

95035-91-9

Molekularformel

C27H28N2O2

Molekulargewicht

412.5 g/mol

IUPAC-Name

1,4-dibenzyl-6-ethyl-6-phenyl-1,4-diazepane-5,7-dione

InChI

InChI=1S/C27H28N2O2/c1-2-27(24-16-10-5-11-17-24)25(30)28(20-22-12-6-3-7-13-22)18-19-29(26(27)31)21-23-14-8-4-9-15-23/h3-17H,2,18-21H2,1H3

InChI-Schlüssel

YJIYTQJSJQCEFS-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)N(CCN(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione is a compound belonging to the class of diazepines. Its biological activity has been the subject of various studies, particularly in the context of cancer treatment and as a potential therapeutic agent for other conditions.

Chemical Structure and Properties

The compound's molecular formula is C24H30N2O2C_{24}H_{30}N_{2}O_{2}, with a molecular weight of 378.56 g/mol. It features a complex structure that contributes to its biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC24H30N2O2
Molecular Weight378.56 g/mol
SMILESCCC1(C(C)C)N=C(C)N(C)C=O

The proposed mechanisms by which diazepine derivatives exert their biological effects include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in cancer cells, leading to reduced tumor growth.
  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Study on Analogous Compounds

A study focused on the biological activity of benzodiazepine derivatives indicated that modifications to the structure significantly influenced their antitumor efficacy. For instance:

CompoundGI50 (μM)Mechanism
Compound A0.24Protein synthesis inhibitor
Compound B0.50Induces apoptosis
Compound C0.75Cell cycle arrest

These findings underline the importance of structural modifications in enhancing the biological activity of diazepine derivatives.

Toxicological Profile

The safety profile of Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione has not been extensively documented; however, it is essential to consider potential toxicity as part of its biological evaluation. The RTECS database lists it under chemical toxicity assessments but lacks specific data regarding lethal doses or chronic exposure effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structural and physicochemical differences between the target compound and related diazepine-dione derivatives:

Compound (CAS) Substituents (Positions) Molecular Formula Molecular Weight Key Physical/Chemical Properties
Target Compound 1,4-bis(phenylmethyl), 6-ethyl,6-phenyl C27H26N2O2 410.51 High lipophilicity (predicted); steric bulk at position 6
95035-88-4 () 1,4-bis(diethylaminoethyl), 6,6-diethyl C21H42N4O2 382.58 Polar diethylamino groups enhance water solubility; flexible side chains
4-24-00-01160 () 6-ethyl,6-isopropyl C10H16N2O2* 196.25* Branched alkyl groups reduce steric hindrance compared to phenyl
72740-36-4 () 1,4-dimethyl,6,6-diethyl C11H20N2O2 212.29 Lower MW; boiling point: 369.6°C; density: 0.997 g/cm³
95035-92-0 () 1,4-diphenyl,6,6-diethyl C22H24N2O2 348.45 Rigid phenyl groups at 1,4 positions; moderate lipophilicity

* Estimated based on substituent analysis due to incomplete data.

Key Comparative Insights

Substituent-Driven Lipophilicity

  • The benzyl groups in the target compound contribute to higher lipophilicity compared to analogs with dimethyl () or diethylaminoethyl substituents (). This property may enhance membrane permeability but reduce aqueous solubility .
  • The 6-phenyl group further increases aromaticity, distinguishing it from compounds with purely aliphatic substituents (e.g., isopropyl in ) .

Steric and Electronic Effects

  • Diethylaminoethyl groups in introduce electron-rich nitrogen atoms, enabling hydrogen bonding—a feature absent in the target compound .

Thermal Stability

  • The compound in exhibits a boiling point of 369.6°C , likely due to its lower molecular weight and simpler alkyl substituents. The target compound’s higher aromatic content may increase thermal stability but reduce volatility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.